Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is a complex organic compound that belongs to the class of quinoline derivatives. This compound features a methyl group, a trifluoromethyl group, and an amino group linked to a benzoate moiety, which contributes to its diverse chemical properties and potential applications in various scientific fields.
The compound is synthesized through multi-step chemical reactions involving readily available starting materials. The synthetic routes typically emphasize the formation of the quinoline core, followed by functionalization to introduce additional substituents.
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate can be classified as an aromatic amine and a benzoate ester. Its structure indicates it is part of the broader category of heterocyclic compounds due to the presence of the quinoline ring.
The synthesis of methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically involves several key steps:
The synthesis may also involve purification steps such as crystallization or chromatography to isolate the desired product from reaction by-products. Industrial methods may utilize continuous flow reactors for efficiency in large-scale production.
The molecular formula for methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate is , with a molecular weight of approximately 364.34 g/mol.
Property | Value |
---|---|
Molecular Formula | |
Molecular Weight | 364.34 g/mol |
IUPAC Name | Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate |
InChI | InChI=1S/C19H16F3N2O2/c1-12-10-17(20)15(13(12)21)14(22)18(24)25/h10-11H,1H3,(H,24,25) |
Canonical SMILES | COC(=O)c1ccc(NC(=O)c2c[nH]c3ccccc3c2=O)c(c1)F |
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate can participate in various chemical reactions:
Common reagents for these reactions include:
The mechanism of action for methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate primarily involves its interaction with biological targets through its functional groups:
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate typically exhibits:
Key chemical properties include:
Methyl 4-{[2-methyl-7-(trifluoromethyl)quinolin-4-yl]amino}benzoate has potential applications in various scientific fields:
CAS No.: 85146-10-7
CAS No.: 80-47-7
CAS No.: 7722-86-3
CAS No.: 14681-59-5
CAS No.: 11042-30-1
CAS No.: